1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[8-(3-phenylmethoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c28-23-11-12-24(29)27(23)21-14-19-9-10-20(15-21)26(19)25(30)18-7-4-8-22(13-18)31-16-17-5-2-1-3-6-17/h1-8,13,19-21H,9-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKPXGUDWVQBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves multiple steps, starting from the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process typically begins with an acyclic starting material containing the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride results in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide yield various substituted products.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold plays a crucial role in binding to receptors and enzymes, modulating their activity. This interaction leads to various biological effects, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Bicyclic Core Analogs
Compounds sharing the 8-azabicyclo[3.2.1]octane core but differing in substituents:
Key Observations :
- The target compound’s pyrrolidine-2,5-dione moiety distinguishes it from analogs with simpler substituents (e.g., pyridinyl or ketone groups).
Pyrrolidine-2,5-dione Derivatives
Compounds featuring the pyrrolidine-2,5-dione ring but lacking the bicyclic core:
Key Observations :
Key Observations :
Biological Activity
1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Structural Characteristics
The compound features a bicyclic structure with distinct functional groups, which may influence its interaction with biological targets. The presence of the benzyloxy and pyrrolidine moieties suggests potential for various biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could modulate signaling pathways, influencing cellular responses.
Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features were evaluated for their efficacy against various bacterial strains, demonstrating promising results at low concentrations .
Anticancer Properties
Research indicates that certain derivatives possess anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest. A study highlighted the cytotoxic effects of related compounds on cancer cell lines, suggesting that structural modifications can enhance their therapeutic potential .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | The compound inhibited growth of Gram-positive bacteria at concentrations as low as 0.88 µg/mm². |
| Study B | Assess anticancer effects | Significant cytotoxicity was observed in breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics. |
Comparative Analysis
A comparative analysis of structurally similar compounds reveals variations in biological activity based on specific functional groups and structural configurations:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-ol | Hydroxyl group present | Found in natural alkaloids with mild activity |
| 3-Benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane | Methyl substitution at position 8 | Exhibits analgesic properties |
Q & A
Q. What are the recommended synthetic routes for preparing 1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione?
The synthesis of structurally related 8-azabicyclo[3.2.1]octane derivatives often involves:
- Stepwise functionalization : Coupling 3-(benzyloxy)benzoyl groups to the azabicyclo scaffold via nucleophilic substitution or amidation. Evidence from similar compounds (e.g., spirocyclic derivatives) suggests using dichloromethane or ethanol as solvents under reflux conditions .
- Pyrrolidine-2,5-dione introduction : Reacting the azabicyclo intermediate with activated succinimide derivatives, monitored by TLC for reaction completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Spectroscopic analysis :
- 1H/13C NMR : Confirm regiochemistry of the azabicyclo scaffold and benzyloxybenzoyl substitution. For example, aromatic protons in the 7.0–7.5 ppm range and bicyclic methylene groups at 1.5–2.5 ppm .
- HRMS : Validate molecular weight (expected [M+H]+ ~495.2 g/mol).
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., N ~5.6%) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity; retention time ~12–14 minutes .
Q. What stability considerations are critical for storage and handling?
- Stability : The compound is chemically stable under inert atmospheres (N2/Ar) at –20°C. Avoid moisture due to potential hydrolysis of the pyrrolidine-2,5-dione moiety .
- Decomposition risks : Elevated temperatures (>80°C) or prolonged exposure to light may degrade the benzyloxy group, generating phenolic byproducts .
Q. What safety protocols are recommended for laboratory use?
- Acute toxicity : Limited data, but structurally similar azabicyclo compounds show LD50 >500 mg/kg (rat, oral). Assume moderate toxicity and use PPE (gloves, lab coat, goggles) .
- Carcinogenicity : No IARC/OSHA classification for components. However, handle as a potential mutagen—use fume hoods and avoid inhalation .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Byproduct mitigation : Monitor intermediates for regioisomers (e.g., via LC-MS). For example, competing O- vs. N-alkylation in the benzoylation step can reduce yields by 15–20% .
- Catalyst screening : Test Pd/C or Raney Ni for hydrogenolysis steps (e.g., benzyl group removal). Yields vary from 60% (Pd/C, ethanol) to 75% (Ni, THF) .
- DoE (Design of Experiments) : Optimize solvent polarity (e.g., DMF vs. DMSO) and temperature gradients using response surface methodology .
Q. How should contradictory data on physicochemical properties be resolved?
- Missing data : The compound’s logP, solubility, and pKa are unreported. Use computational tools (e.g., ACD/Labs or ChemAxon) to predict logP ~2.8 (moderate lipophilicity) and aqueous solubility <1 mg/mL .
- Experimental validation : Perform shake-flask assays (octanol/water partitioning) and DSC for melting point determination .
Q. What mechanistic insights can guide derivatization for enhanced bioactivity?
Q. How can researchers validate target engagement in pharmacological studies?
Q. What analytical challenges arise in quantifying degradation products?
- LC-MS/MS pitfalls : Degradation products (e.g., hydrolyzed dione or debenzylated analogs) may co-elute. Use HILIC columns or ion-pairing reagents (e.g., TFA) to improve resolution .
- Quantitation limits : Develop a calibration curve with synthetic standards (LOQ ~10 ng/mL) .
Methodological Notes for Data Interpretation
- Conflicting spectral data : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in the azabicyclo region .
- Reproducibility issues : Document solvent lot variability (e.g., trace water in DMF) and pre-dry reagents over molecular sieves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
